molecular formula C9H14O2S B6279605 4-(prop-2-en-1-yl)thiane-4-carboxylic acid CAS No. 1824016-48-9

4-(prop-2-en-1-yl)thiane-4-carboxylic acid

Cat. No. B6279605
CAS RN: 1824016-48-9
M. Wt: 186.3
InChI Key:
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Description

4-(prop-2-en-1-yl)thiane-4-carboxylic acid, also known as 4-PT, is a type of amino acid that is widely used in scientific research. It is an essential ingredient in the synthesis of several important compounds and is also used in various biochemical and physiological experiments.

Scientific Research Applications

4-(prop-2-en-1-yl)thiane-4-carboxylic acid is widely used in scientific research because of its unique properties. It is used in the synthesis of several important compounds such as peptides, peptidomimetics, and peptide-based drugs. It is also used in various biochemical experiments, such as the study of protein-protein interactions, enzyme kinetics, and signal transduction. Additionally, 4-(prop-2-en-1-yl)thiane-4-carboxylic acid is used in physiological experiments, such as the study of cell growth, cell differentiation, and cell death.

Mechanism of Action

4-(prop-2-en-1-yl)thiane-4-carboxylic acid has several mechanisms of action. Its main action is to inhibit the enzyme thioesterase, which is involved in the degradation of fatty acids. It also has some antioxidant properties and can help protect cells from oxidative damage. Additionally, 4-(prop-2-en-1-yl)thiane-4-carboxylic acid has been shown to have anti-inflammatory and anti-apoptotic effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(prop-2-en-1-yl)thiane-4-carboxylic acid are still being studied, but some of the known effects include inhibition of the enzyme thioesterase, antioxidant activity, anti-inflammatory activity, and anti-apoptotic activity. Additionally, 4-(prop-2-en-1-yl)thiane-4-carboxylic acid has been shown to have some positive effects on cell growth, cell differentiation, and cell death.

Advantages and Limitations for Lab Experiments

The main advantage of using 4-(prop-2-en-1-yl)thiane-4-carboxylic acid in laboratory experiments is that it is relatively easy to synthesize and is widely available. Additionally, it is relatively inexpensive and can be used in a variety of experiments. However, there are some limitations to using 4-(prop-2-en-1-yl)thiane-4-carboxylic acid in laboratory experiments. For example, it is not very stable and can degrade quickly. Additionally, it can be toxic at high concentrations and can cause adverse reactions in some organisms.

Future Directions

There are many potential future directions for 4-(prop-2-en-1-yl)thiane-4-carboxylic acid research. It can be further studied to better understand its mechanism of action and biochemical and physiological effects. Additionally, it can be used to develop new compounds and drugs, as well as to improve existing ones. Furthermore, it can be studied to determine its potential applications in various medical and industrial fields. Finally, the synthesis method can be improved to make it more efficient and cost-effective.

Synthesis Methods

The synthesis of 4-(prop-2-en-1-yl)thiane-4-carboxylic acid is a relatively simple process that can be done in two steps. The first step involves the condensation of prop-2-en-1-yl acetate with thioacetic acid in an inert atmosphere. The second step involves the hydrolysis of the product to yield 4-(prop-2-en-1-yl)thiane-4-carboxylic acid. This method is relatively simple and can be done in a laboratory setting.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-(prop-2-en-1-yl)thiane-4-carboxylic acid involves the reaction of a thiol with an alpha, beta-unsaturated carboxylic acid. The thiol used in this synthesis is 2-propen-1-ol thiol, which is reacted with maleic anhydride to form the desired alpha, beta-unsaturated carboxylic acid. The resulting acid is then reacted with sulfur to form the thiane ring, followed by oxidation to form the carboxylic acid group.", "Starting Materials": [ "2-propen-1-ol thiol", "Maleic anhydride", "Sulfur" ], "Reaction": [ "Step 1: React 2-propen-1-ol thiol with maleic anhydride in the presence of a catalyst to form 4-(prop-2-en-1-yl)maleic anhydride.", "Step 2: React 4-(prop-2-en-1-yl)maleic anhydride with sulfur to form 4-(prop-2-en-1-yl)thiane-4-carboxylic acid.", "Step 3: Oxidize 4-(prop-2-en-1-yl)thiane-4-carboxylic acid to form the desired product, 4-(prop-2-en-1-yl)thiane-4-carboxylic acid." ] }

CAS RN

1824016-48-9

Product Name

4-(prop-2-en-1-yl)thiane-4-carboxylic acid

Molecular Formula

C9H14O2S

Molecular Weight

186.3

Purity

95

Origin of Product

United States

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